molecular formula C20H22N2O4 B2574961 2-(2-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 941919-29-5

2-(2-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No.: B2574961
CAS No.: 941919-29-5
M. Wt: 354.406
InChI Key: XQVBFNSENCKFAG-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenoxy group and an oxopiperidinylphenyl group linked by an acetamide moiety.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenating agent to form 2-methoxyphenyl halide.

    Introduction of Oxopiperidinylphenyl Group: The 2-methoxyphenyl halide is then reacted with 3-(2-oxopiperidin-1-yl)phenylamine under suitable conditions to form the desired intermediate.

    Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride or a similar acylating agent to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.

    Reduction: The oxopiperidinyl group can be reduced to form a hydroxypiperidinyl derivative.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of phenol or quinone derivatives.

    Reduction: Formation of hydroxypiperidinyl derivatives.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-9-2-3-10-18(17)26-14-19(23)21-15-7-6-8-16(13-15)22-12-5-4-11-20(22)24/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVBFNSENCKFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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